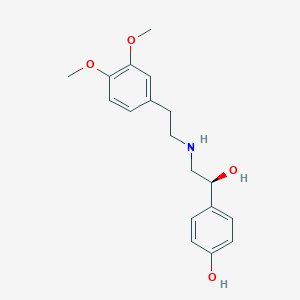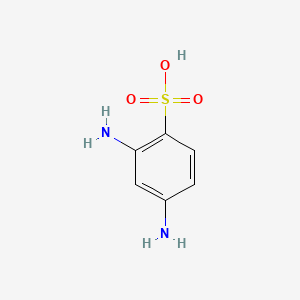
R(-)-Denopamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R(-)-Denopamine: is a chiral compound that acts as a selective beta-1 adrenergic receptor agonist. It is primarily used for its cardiotonic properties, meaning it can increase the force of heart muscle contractions without significantly affecting heart rate. This makes it useful in the treatment of certain heart conditions, such as heart failure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of R(-)-Denopamine typically involves the resolution of racemic denopamine or the asymmetric synthesis using chiral catalysts. One common method includes the use of chiral amines or chiral acids to resolve the racemic mixture into its enantiomers. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale resolution techniques or the use of biocatalysts to achieve the desired enantiomeric purity. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization.
化学反応の分析
Types of Reactions: R(-)-Denopamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under mild acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.
科学的研究の応用
R(-)-Denopamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study chiral resolution and asymmetric synthesis.
Biology: Researchers use it to study beta-1 adrenergic receptor interactions and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in treating heart conditions and its role in cardiotonic drug development.
Industry: It is used in the development of pharmaceuticals and as a reference standard in quality control processes.
作用機序
R(-)-Denopamine exerts its effects by selectively binding to beta-1 adrenergic receptors, which are primarily located in the heart. This binding activates adenylate cyclase via G-protein coupling, leading to an increase in cyclic AMP (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in increased calcium influx into cardiac cells. This calcium influx enhances the contractility of the heart muscle, thereby exerting its cardiotonic effects.
類似化合物との比較
Dobutamine: Another beta-1 adrenergic agonist used for its cardiotonic effects.
Isoproterenol: A non-selective beta-adrenergic agonist with broader effects on heart rate and contractility.
Xamoterol: A partial beta-1 adrenergic agonist with similar cardiotonic properties.
Uniqueness: R(-)-Denopamine is unique in its high selectivity for beta-1 adrenergic receptors and its ability to increase cardiac contractility without significantly affecting heart rate. This makes it particularly useful in clinical settings where precise control over heart function is required.
特性
分子式 |
C18H23NO4 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
4-[(1S)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C18H23NO4/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14/h3-8,11,16,19-21H,9-10,12H2,1-2H3/t16-/m1/s1 |
InChIキー |
VHSBBVZJABQOSG-MRXNPFEDSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)CCNC[C@H](C2=CC=C(C=C2)O)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC |
同義語 |
(3,4-dimethoxyphenethylaminomethyl)-4-hydroxybenzyl alcohol 1-(p-hydroxyphenyl)-2-((3,4-dimethoxyphenethyl)amino)ethanol denopamine TA 064 TA-064 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Isoquinolinesulfonamide,N-(2-aminoethyl)-N-[2-[[3-(4-chlorophenyl)-2-propen-1-yl]amino]ethyl]-](/img/structure/B1205800.png)
![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)












